![molecular formula C7H4FIN2 B1391952 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-63-1](/img/structure/B1391952.png)
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H4FIN2 . It is part of the class of compounds known as Fluorinated Building Blocks and Halogenated Heterocycles .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a fluorine atom at the 5-position and an iodine atom at the 6-position . The molecular weight of this compound is 262.02 .Scientific Research Applications
Pharmaceutical Research
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of fluorine atoms into lead structures, which is a common modification to improve the physical, biological, and environmental properties of pharmaceuticals . The presence of both fluorine and iodine atoms makes it a versatile building block for creating biologically active molecules, particularly those with potential anticancer properties.
Agricultural Chemistry
In the field of agricultural chemistry, the introduction of fluorine atoms into active ingredients is known to enhance their effectiveness. The compound’s electron-withdrawing fluorine atom can lead to the development of new agrochemicals with improved efficacy and reduced environmental impact .
Material Science
The compound’s solid form and stability under various conditions make it suitable for use in material science research. It could potentially be used in the development of new materials with specific electronic or photonic properties due to its heterocyclic aromatic structure .
Radiopharmaceutical Synthesis
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine: can be used to synthesize 18F-labeled compounds, which are crucial in positron emission tomography (PET) imaging. This application is particularly important in the diagnosis and study of diseases such as cancer .
Organic Synthesis Methodology
This compound serves as a key intermediate in various organic synthesis methodologies. Its reactivity allows for the construction of complex molecules through palladium-catalyzed reactions, cross-coupling reactions, and more .
Biochemical Research
In biochemical research, the compound’s ability to form hydrogen bonds due to its nitrogen heteroatoms can be exploited. This property is useful in the design of enzyme inhibitors or receptor ligands, which can have therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is the Glutamate-gated chloride channel (GluCl) . GluCl is a prominent target for drug selection and design in parasitology .
Mode of Action
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine interacts with its target, GluCl, by forming a hydrogen bond with the Gln219 amino acid of the pentameric GluCl . This interaction is believed to enhance the compound’s activity .
Biochemical Pathways
It is known that the compound’s interaction with glucl leads to ion channel activations, which is a hallmark of anthelmintic and antiparasitic drugs .
Result of Action
The compound has shown in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor . It has been observed to repress hatching and reproductive performances in B. xylophilus .
properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANIMKSNTZKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678437 | |
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1228665-63-1 | |
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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